molecular formula C13H11N3O3 B7840744 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid

Cat. No.: B7840744
M. Wt: 257.24 g/mol
InChI Key: OANWURMKARZRMO-UHFFFAOYSA-N
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Description

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanoic acid is a complex organic compound featuring an indole moiety fused with a 1,2,4-oxadiazole ring and a propanoic acid group. This compound is of interest due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazines with ketones under acidic conditions. The oxadiazole ring can be introduced through cyclodehydration reactions involving hydrazides and carboxylic acids.

Industrial Production Methods: On an industrial scale, the synthesis may involve optimized reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

  • Reduction: Reduction reactions can be performed on the oxadiazole ring to produce corresponding amines.

  • Substitution: The propanoic acid group can undergo substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a catalyst are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Amines derived from the oxadiazole ring.

  • Substitution: Derivatives of propanoic acid with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The indole moiety is known for its biological activity, and derivatives of this compound have been studied for their antimicrobial and anticancer properties.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting various diseases.

  • Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets and pathways. The indole ring can bind to various receptors and enzymes, influencing biological processes. The specific pathways and targets depend on the derivatives and modifications of the compound.

Comparison with Similar Compounds

  • Indole-3-carboxylic acid

  • Oxadiazole derivatives

  • Propanoic acid derivatives

Properties

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O3/c17-12(18)4-3-11-15-13(16-19-11)9-2-1-8-5-6-14-10(8)7-9/h1-2,5-7,14H,3-4H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OANWURMKARZRMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CN2)C3=NOC(=N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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